molecular formula C9H15NO B8665188 3-Formyl-2-propylpentanenitrile CAS No. 88456-19-3

3-Formyl-2-propylpentanenitrile

Cat. No. B8665188
CAS RN: 88456-19-3
M. Wt: 153.22 g/mol
InChI Key: ZEHNLWKVBVBSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04532082

Procedure details

195 parts of 97% strength 2-ethylhex-2-enal, 77 parts of N-methylpyrrolidone and 33 parts of stabilizer-free hydrocyanic acid were initially taken in a stirred autoclave. The autoclave was closed, 18 parts of a 5% strength solution of sodium hydroxide in ethylene glycol were then metered in over about 5 minutes, and the autoclave was then heated at 115° C. for 40 minutes. After the reaction was complete, the product was removed via a siphon tube, and introduced onto a mixture of 5 parts of 85% strength phosphoric acid and 300 parts of ice. The organic phase was taken up in 300 parts of diethyl ether, and the solution was washed with three times 500 parts of water, dried over magnesium sulfate and fractionally distilled. 55 parts of 2-ethylhex-2-enal and 117 parts of 3-cyano-2-ethylhexanal were obtained in a boiling range of from 35° to 47° C./0.05 mbar. This corresponded to a yield of 68.9% of theory, based on 2-ethylhex-2-enal converted, or 62.6% of theory, based on hydrocyanic acid employed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3](=[CH:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[CH3:10][N:11]1CCCC1=O.C#N.[OH-].[Na+]>C(O)CO>[CH2:1]([C:3](=[CH:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[C:10]([CH:6]([CH2:7][CH2:8][CH3:9])[CH:3]([CH2:1][CH3:2])[CH:4]=[O:5])#[N:11] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)=CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was closed
CUSTOM
Type
CUSTOM
Details
were then metered in over about 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the product was removed via a siphon tube
ADDITION
Type
ADDITION
Details
introduced onto a mixture of 5 parts of 85% strength phosphoric acid and 300 parts of ice
WASH
Type
WASH
Details
the solution was washed with three times 500 parts of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C=O)=CCCC
Name
Type
product
Smiles
C(#N)C(C(C=O)CC)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04532082

Procedure details

195 parts of 97% strength 2-ethylhex-2-enal, 77 parts of N-methylpyrrolidone and 33 parts of stabilizer-free hydrocyanic acid were initially taken in a stirred autoclave. The autoclave was closed, 18 parts of a 5% strength solution of sodium hydroxide in ethylene glycol were then metered in over about 5 minutes, and the autoclave was then heated at 115° C. for 40 minutes. After the reaction was complete, the product was removed via a siphon tube, and introduced onto a mixture of 5 parts of 85% strength phosphoric acid and 300 parts of ice. The organic phase was taken up in 300 parts of diethyl ether, and the solution was washed with three times 500 parts of water, dried over magnesium sulfate and fractionally distilled. 55 parts of 2-ethylhex-2-enal and 117 parts of 3-cyano-2-ethylhexanal were obtained in a boiling range of from 35° to 47° C./0.05 mbar. This corresponded to a yield of 68.9% of theory, based on 2-ethylhex-2-enal converted, or 62.6% of theory, based on hydrocyanic acid employed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3](=[CH:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[CH3:10][N:11]1CCCC1=O.C#N.[OH-].[Na+]>C(O)CO>[CH2:1]([C:3](=[CH:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[C:10]([CH:6]([CH2:7][CH2:8][CH3:9])[CH:3]([CH2:1][CH3:2])[CH:4]=[O:5])#[N:11] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)=CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was closed
CUSTOM
Type
CUSTOM
Details
were then metered in over about 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the product was removed via a siphon tube
ADDITION
Type
ADDITION
Details
introduced onto a mixture of 5 parts of 85% strength phosphoric acid and 300 parts of ice
WASH
Type
WASH
Details
the solution was washed with three times 500 parts of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C=O)=CCCC
Name
Type
product
Smiles
C(#N)C(C(C=O)CC)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04532082

Procedure details

195 parts of 97% strength 2-ethylhex-2-enal, 77 parts of N-methylpyrrolidone and 33 parts of stabilizer-free hydrocyanic acid were initially taken in a stirred autoclave. The autoclave was closed, 18 parts of a 5% strength solution of sodium hydroxide in ethylene glycol were then metered in over about 5 minutes, and the autoclave was then heated at 115° C. for 40 minutes. After the reaction was complete, the product was removed via a siphon tube, and introduced onto a mixture of 5 parts of 85% strength phosphoric acid and 300 parts of ice. The organic phase was taken up in 300 parts of diethyl ether, and the solution was washed with three times 500 parts of water, dried over magnesium sulfate and fractionally distilled. 55 parts of 2-ethylhex-2-enal and 117 parts of 3-cyano-2-ethylhexanal were obtained in a boiling range of from 35° to 47° C./0.05 mbar. This corresponded to a yield of 68.9% of theory, based on 2-ethylhex-2-enal converted, or 62.6% of theory, based on hydrocyanic acid employed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3](=[CH:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[CH3:10][N:11]1CCCC1=O.C#N.[OH-].[Na+]>C(O)CO>[CH2:1]([C:3](=[CH:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[C:10]([CH:6]([CH2:7][CH2:8][CH3:9])[CH:3]([CH2:1][CH3:2])[CH:4]=[O:5])#[N:11] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)=CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was closed
CUSTOM
Type
CUSTOM
Details
were then metered in over about 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the product was removed via a siphon tube
ADDITION
Type
ADDITION
Details
introduced onto a mixture of 5 parts of 85% strength phosphoric acid and 300 parts of ice
WASH
Type
WASH
Details
the solution was washed with three times 500 parts of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C=O)=CCCC
Name
Type
product
Smiles
C(#N)C(C(C=O)CC)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.